(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
(1R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative featuring a rigid [3.1.0] bicyclohexane scaffold. Key structural elements include:
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis .
- Carboxylic acid moiety: Enables further functionalization (e.g., amide coupling) for drug discovery applications .
- Stereochemistry: The (1R,5S) configuration dictates spatial orientation, influencing molecular interactions and biological activity .
This compound serves as a critical intermediate in synthesizing pharmaceuticals like saxagliptin (a DPP-4 inhibitor for diabetes), where its bicyclic structure enhances metabolic stability and target affinity .
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-WRWORJQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The following sections will explore its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 1148048-39-8
- Purity : Generally >95% for research-grade materials
Structural Representation
The compound features a bicyclic azabicyclo[3.1.0]hexane framework, which is essential for its interaction with biological targets.
The biological activity of this compound primarily involves its role as a potential inhibitor in various biochemical pathways. Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular processes.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. For instance, related compounds have shown effective inhibition of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication:
| Compound | K (nM) | EC (nM) |
|---|---|---|
| PF-07321332 | 27.7 | 1364 |
| Analog 1 | 7.93 | 909 |
| Analog 2 | 12.1 | 85.3 |
These findings suggest that modifications to the bicyclic structure could enhance potency and selectivity against viral targets .
Case Studies
- SARS-CoV-2 Inhibition : In a study assessing the efficacy of various azabicyclo compounds, (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane derivatives were evaluated for their ability to inhibit SARS-CoV-2 replication in vitro. The results indicated significant antiviral activity with low cytotoxicity at effective concentrations .
- Pharmacokinetics : Another investigation into the pharmacokinetic properties of these compounds revealed favorable absorption and metabolic stability in animal models, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Functional Groups
Table 1: Key Structural Variations
Key Findings :
- Electronic Effects : Chlorine atoms in dichloro derivatives enhance electrophilicity, facilitating nucleophilic substitutions .
- Stereochemical Impact : The (1R,5S) configuration in the target compound optimizes binding to enzymatic targets (e.g., DPP-4 in saxagliptin synthesis) compared to (1S,3S,5S) isomers .
Key Findings :
Q & A
Q. How can the stereochemical integrity of (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives be validated during synthesis?
Methodological Answer:
- Chiral HPLC or NMR Analysis : Use chiral stationary phases (e.g., Chiralpak® IA/IB) to resolve enantiomers. For NMR, employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish diastereomers .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Reference Data : Compare optical rotation values with literature data for related azabicyclohexane scaffolds (e.g., saxagliptin intermediates) .
Q. What are the critical steps for avoiding decomposition during Boc (tert-butoxycarbonyl) protection/deprotection?
Methodological Answer:
- Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–4°C to minimize side reactions. Avoid prolonged exposure to strong acids to prevent bicyclo ring opening .
- Monitoring : Track reaction progress via LC-MS to detect premature deprotection or carbamate scrambling .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting enzymatic active sites (e.g., proteases)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate interactions between the bicyclohexane core and target proteins (e.g., SARS-CoV-2 3CLpro). Focus on hydrogen bonding and steric effects from the tert-butoxycarbonyl group .
- Docking Studies : Apply AutoDock Vina to predict binding affinities. Prioritize substituents that enhance hydrophobic interactions (e.g., methyl groups on the bicyclohexane ring) .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Methodological Answer:
- SAR (Structure-Activity Relationship) Analysis : Systematically vary substituents (e.g., replacing Boc with Fmoc) and assay against isogenic cell lines to isolate steric/electronic contributions .
- Metabolite Profiling : Use LC-HRMS to identify off-target metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation of the azabicyclo ring) .
Synthetic Chemistry Questions
Q. What coupling reagents are optimal for introducing the tert-butoxycarbonyl group without racemization?
Methodological Answer:
Q. How can salt formation improve purification of the carboxylic acid derivative?
Methodological Answer:
- Hydrochloride Salt Formation : Treat the free acid with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Confirm purity via elemental analysis and DSC (differential scanning calorimetry) .
Safety and Handling
Q. What personal protective equipment (PPE) is required given the compound’s acute toxicity profile?
Methodological Answer:
- Gloves : Use nitrile gloves (≥0.11 mm thickness) certified for chemical resistance (e.g., ANSI/ISEA 105-2016).
- Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators with P99 filters to prevent inhalation of particulates .
Mechanistic Insights
Q. Why does the azabicyclo[3.1.0]hexane core exhibit conformational rigidity, and how does this impact reactivity?
Methodological Answer:
- Ring Strain Analysis : The fused cyclopropane and piperidine rings enforce a boat-like conformation, reducing flexibility. This rigidity enhances stereoselectivity in nucleophilic additions but may slow intramolecular cyclizations .
- DFT Calculations : Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G*) to map transition states and identify steric barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
